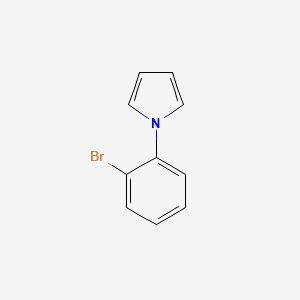

1-(2-bromophenyl)-1H-pyrrole

Übersicht

Beschreibung

The compound 1-(2-bromophenyl)-1H-pyrrole is a brominated pyrrole derivative that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. The presence of the bromine atom on the phenyl ring makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of pyrrole derivatives, including those with bromophenyl groups, often involves catalytic reactions or multistep synthetic routes. For instance, 1-(2-isocyanophenyl)pyrroles have been prepared and reacted with aldehydes, oxiranes, and acetals in the presence of diethyl ether–boron trifluoride to yield pyrrolo[1,2-a]quinoxalines . Although not directly synthesizing this compound, this study provides insight into the types of reactions that pyrrole derivatives can undergo. Additionally, 2-(2-bromoallyl)-1,3-dicarbonyl compounds have been converted into various substituted pyrroles through base-promoted cyclization .

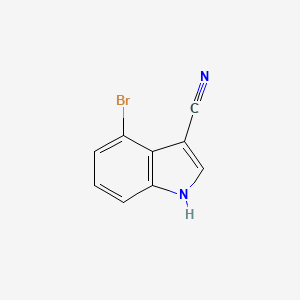

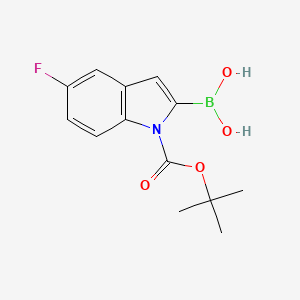

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring attached to a phenyl ring with a bromine substituent at the 2-position. This structure is likely to influence its reactivity and the types of reactions it can participate in. For example, the lithiation reactions of 1-(2′-bromophenyl)pyrrole have been explored, leading to the formation of dilithio derivatives and subsequent intramolecular cyclization to produce 9-keto-9H-pyrrolo[1,2-a]indole .

Chemical Reactions Analysis

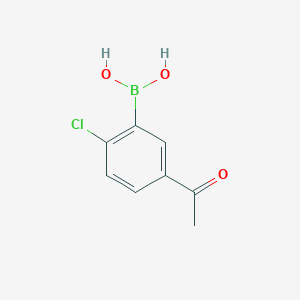

The chemical reactivity of this compound is highlighted by its ability to undergo various transformations. The bromine atom on the phenyl ring can act as a leaving group in coupling reactions, such as the Suzuki coupling, where 2-bromo-N-(p-toluenesulfonyl)pyrrole, a related compound, has been used as a substrate with arylboronic acids . Moreover, the pyrrole ring itself can participate in reactions, as seen in the synthesis of pyrrolo[1,2-a]quinoxaline derivatives .

Physical and Chemical Properties Analysis

The physical properties of this compound derivatives, such as solubility, can be crucial for their practical applications. The solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione, a closely related compound, has been studied in various solvents, showing increased solubility with temperature and varying solubility in different solvents . This information is valuable for understanding the behavior of this compound in different environments and can guide its use in synthesis and pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

- Synthesis of Pyrroloquinolines and Ullazines : 1-(2-Bromophenyl)-1H-pyrrole is used in the synthesis of pyrrolo[1,2-a]quinolines and ullazines through visible light-mediated annulation with aromatic alkynes. This process, which includes intramolecular cyclization, operates at room temperature without the need for transition metal catalysts (Das, Ghosh, & Koenig, 2016).

Polymer Science

- Luminescent Polymers : Research on polymers incorporating this compound derivatives shows their application in creating highly luminescent polymers. These polymers, used in electronic applications, display strong fluorescence and good solubility in organic solvents (Zhang & Tieke, 2008).

Corrosion Inhibition

- Carbon Steel Corrosion Inhibitors : Derivatives of 1H-pyrrole-2,5-dione, which include structures similar to this compound, have been studied for their effectiveness in inhibiting corrosion of carbon steel in acidic environments. These compounds show good inhibition efficiency, which increases with concentration (Zarrouk et al., 2015).

Organometallic Chemistry

- Catalyst Development : this compound derivatives have been used in the development of palladium catalysts for Suzuki-type C−C coupling. Such catalysts demonstrate high activity in cross-coupling reactions, a cornerstone of modern synthetic organic chemistry (Mazet & Gade, 2001).

Crystallography and Structural Analysis

- Conformation Studies : Investigations into the crystal structures and conformation of 1-(2-bromophenyl)-related compounds provide insights into their planarity and intermolecular interactions, crucial for understanding their reactivity and potential applications in material science (Fujiwara, Varley, & van der Veen, 1977).

Photoluminescence

- Photoluminescent Materials : Research into photoluminescent conjugated polymers containing this compound units has shown their potential for use in organic electronics. These materials exhibit high photochemical stability and strong photoluminescence, making them suitable for applications in optoelectronics and display technologies (Beyerlein & Tieke, 2000).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit antileishmanial and antimalarial activities . Therefore, it’s plausible that 1-(2-bromophenyl)-1H-pyrrole may interact with similar targets, such as enzymes or receptors involved in these diseases.

Mode of Action

It’s known that bromophenyl compounds can undergo nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks the aromatic ring, displacing the bromine atom. This could potentially lead to changes in the target molecule, affecting its function .

Biochemical Pathways

Based on the potential antileishmanial and antimalarial activities, it’s possible that this compound could interfere with the life cycle of these pathogens, disrupting key biochemical pathways .

Pharmacokinetics

The molecular weight of 199045 suggests that it could potentially be absorbed and distributed in the body

Result of Action

If it does exhibit antileishmanial and antimalarial activities, it could potentially inhibit the growth of these pathogens, leading to a reduction in disease symptoms .

Action Environment

The action of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the rate of nucleophilic aromatic substitution reactions can be affected by the pH of the environment

Eigenschaften

IUPAC Name |

1-(2-bromophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZKXLBCEOLJJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383774 | |

| Record name | 1-(2-bromophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69907-27-3 | |

| Record name | 1-(2-bromophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

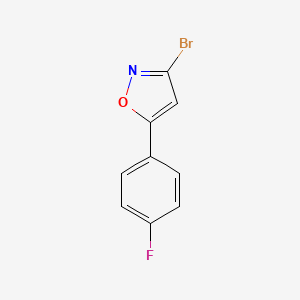

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)